molecular formula C21H24N4O6S B4343305 N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4343305
M. Wt: 460.5 g/mol
InChI Key: PHMABGBWLIZOSU-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4-dimethoxyphenyl ethylamine, which is then reacted with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions to form the intermediate. This intermediate is then subjected to sulfonation with 4-nitrobenzenesulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the pyrazole moiety can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone

Uniqueness

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of a nitrobenzenesulfonamide group with a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methylpyrazol-4-yl)methyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6S/c1-23-14-17(13-22-23)15-24(11-10-16-4-9-20(30-2)21(12-16)31-3)32(28,29)19-7-5-18(6-8-19)25(26)27/h4-9,12-14H,10-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMABGBWLIZOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(CCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 2
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE

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